molecular formula C16H16N3O2+ B10841985 2-morpholinobenzo[h]quinolin-4(1H)-one

2-morpholinobenzo[h]quinolin-4(1H)-one

Cat. No.: B10841985
M. Wt: 282.32 g/mol
InChI Key: BVRDQVRQVGRNHG-UHFFFAOYSA-O
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Description

2-Morpholinobenzo[h]quinolin-4(1H)-one is a synthetic organic compound based on the benzo[h]quinoline scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry . This compound belongs to the class of quinolin-4(1H)-ones, also known as quinolones, which are recognized for a broad spectrum of biological activities and are considered privileged structures in drug discovery . The structure incorporates a morpholino substituent at the 2-position, a feature common in several pharmacologically active molecules designed to modulate kinase activity and other biological targets. While specific biological data for this compound is not available in the searched literature, closely related 2-morpholinoquinoline derivatives have demonstrated potent anticancer properties in recent scientific investigations. For instance, a 2024 study highlighted that synthesized 2-morpholino-4-anilinoquinoline compounds exhibited significant activity against the HepG2 liver cancer cell line, with certain analogs showing IC50 values in the low micromolar range (e.g., 8.50 µM) . The mechanism of action for such compounds often involves the inhibition of key cellular signaling pathways. Related drugs like Neratinib and Bosutinib, which also contain a morpholino group, function as potent and irreversible inhibitors of kinase targets such as the Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl, respectively . The primary value of this compound lies in its utility as a building block or intermediate for further chemical exploration. Researchers can employ it in structure-activity relationship (SAR) studies to develop new therapeutic agents, particularly in the fields of oncology and kinase research. It serves as a key precursor for the synthesis of more complex molecules targeted at life-threatening illnesses . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H16N3O2+

Molecular Weight

282.32 g/mol

IUPAC Name

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-1-ium-4-one

InChI

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2/p+1

InChI Key

BVRDQVRQVGRNHG-UHFFFAOYSA-O

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=[NH+]2

Origin of Product

United States

Preparation Methods

Camps’ Cyclization of N-(2-Acylaryl)amides

Camps’ reaction provides a foundational route for synthesizing quinolin-4-ones via base-catalyzed intramolecular aldol condensation. For 2-morpholinobenzo[h]quinolin-4(1H)-one, the method begins with N-(2-acylaryl)amide 28 (Scheme 1), where the acyl group incorporates a morpholino moiety. Under strong basic conditions (e.g., NaOH in ethanol), deprotonation at the CH2 group adjacent to the carbonyl generates enolate 30 , which undergoes cyclization to form the quinolin-4-one core. The morpholino group, pre-installed in the acyl component, directs substitution to position 2 during cyclization.

Optimization :

  • Yields improve with high-boiling solvents (e.g., diphenyl ether) and prolonged heating (200–250°C).

  • Substrate electronic effects influence regioselectivity; electron-withdrawing groups on the aryl ring enhance cyclization efficiency.

Conrad–Limpach Synthesis

The Conrad–Limpach method, traditionally used for quinolin-4-ones, involves condensing aniline derivatives with β-keto esters. For benzo[h]quinolin-4-ones, naphthylamine analogs replace aniline. While this method typically lacks direct morpholino incorporation, post-cyclization functionalization (e.g., nucleophilic aromatic substitution) at position 2 introduces the morpholino group.

Limitations :

  • Harsh conditions (mineral oil, 250°C) limit compatibility with sensitive substituents.

  • Low regioselectivity necessitates tedious purification for polysubstituted products.

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed Carbonylation

A modern approach employs Pd-catalyzed Sonogashira carbonylation (Scheme 2). 2-Iodonaphthylamine 39 reacts with morpholino-propargyl alkyne 40 in the presence of Mo(CO)6 as a CO source. Oxidative addition of Pd(0) to 39 forms intermediate A , which undergoes CO insertion to generate acylpalladium complex B . Alkyne coupling yields propargylamide 41 , and subsequent cyclization with diethylamine produces this compound 7 .

Advantages :

  • Mo(CO)6 eliminates hazardous CO gas use, enhancing safety.

  • Yields reach 65–78% under mild conditions (80°C, DMSO).

Suzuki–Miyaura Coupling

While less common for C–N bond formation, Suzuki coupling adapts to introduce aryl-morpholino groups. Bromoquinolin-4-one 53 reacts with morpholino boronic ester 54 under Pd catalysis, forming the C–N bond at position 2. This method requires pre-functionalized bromo precursors but offers modularity for diverse substitutions.

Challenges :

  • Competing protodeboronation reduces yields without rigorous anhydrous conditions.

Decarboxylative Cyclization Strategies

Sun et al.’s decarboxylative method (Scheme 3) uses isatoic anhydride 49 and morpholino-containing 1,3-dicarbonyl compound 55 . Base-mediated carbanion attack on 49 generates intermediate 56 , which cyclizes and decarboxylates to form this compound 52 . Conducted in water at 80°C, this route is eco-friendly and scalable.

Key Data :

  • Yields: 70–92% for analogous quinolin-4-ones.

  • Byproducts: Only CO2 and H2O, simplifying purification.

Post-Cyclization Functionalization

Nucleophilic Aromatic Substitution

Halogenated benzo[h]quinolin-4-ones (e.g., 2-chloro derivative 57 ) undergo nucleophilic substitution with morpholine. Using BTEAC as a phase-transfer catalyst in ethanol at reflux, this method achieves 75–85% yields.

Conditions :

  • Temperature: 80°C, 12–24 hours.

  • Solvent: Ethanol or DMF.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages
Camps’ CyclizationN-(2-Acylaryl)amideNaOH, EtOH, 200°C60–75%Direct morpholino incorporation
Pd-Catalyzed Carbonylation2-Iodonaphthylamine, alkynePdCl2, Mo(CO)6, 80°C65–78%Safe CO source, mild conditions
Decarboxylative CyclizationIsatoic anhydride, 1,3-diketoneH2O, 80°C70–92%Eco-friendly, high scalability
Post-Cyclization Substitution2-Chloroquinolin-4-oneMorpholine, BTEAC, ethanol75–85%Modular, uses simple precursors

Chemical Reactions Analysis

Types of Reactions

2-morpholinobenzo[h]quinolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline-2,4(1H,3H)-diones and other substituted derivatives .

Mechanism of Action

The mechanism of action of 2-morpholinobenzo[h]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo C–H bond activation, leading to functionalization at specific positions on the quinoline core . This activation can result in the formation of various biologically active derivatives.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Morpholine-Substituted Heterocycles

Morpholine derivatives are widely explored for their pharmacokinetic and pharmacodynamic properties. Key comparisons include:

Compound Name Core Structure IC50 (DNA-PK) Key Features
2-Morpholinobenzo[h]quinolin-4(1H)-one Benzo[h]quinolinone 250 nM Extended aromatic system; planar structure enhances DNA-PK binding
4-Morpholino-6-phenyl-2H-pyran-2-one Pyranone 1800 nM Smaller ring system; lower potency
7-Benzoyloxy-2-morpholin-4-yl-chromen-4-one Chromenone 1680 nM Lack of fused aromatic rings reduces binding affinity
2-Morpholin-4-yl-dibenzofuran-pyranone Dibenzofuran-pyranone 1200 nM Rigid dibenzofuran core; moderate activity

Key Insight: The benzo[h]quinolinone core in this compound provides superior DNA-PK inhibition compared to other morpholine-containing heterocycles, likely due to enhanced π-π stacking and hydrophobic interactions with the kinase domain .

Quinolinone and Quinazolinone Derivatives

Quinolinones and quinazolinones are structurally related but differ in ring substitution patterns:

4-Hydroxyquinolin-2(1H)-ones ()
  • Structural Difference: Hydroxy group at C4 and aminopyrimidine substituent at C3. Comparison: The morpholine group in this compound improves solubility and may reduce metabolic degradation compared to hydroxyquinolinones .
Quinazolin-4(3H)-ones ()
  • Example: 2-(2-Hydroxyphenyl)quinazolin-4(1H)-one Activity: Varied (anti-inflammatory, anticancer). Structural Difference: Two nitrogen atoms in the quinazolinone core vs. one in quinolinone.

Substituted Dihydroquinolinones ()

  • Example: 2-Heptyl-4(1H)-quinolone Activity: Antimicrobial (exact mechanism unspecified). Structural Difference: Saturated C3-C4 bond; alkyl chain at C2. Comparison: The fully aromatic benzo[h]quinolinone system in this compound likely enhances rigidity and target binding compared to partially saturated analogs .

Halogenated and Phenyl-Substituted Derivatives ()

  • Example: 3-Chloro-6-methyl-2-phenylquinolin-4(1H)-one Activity: Unspecified (structural data only). Structural Difference: Chloro and phenyl substituents at C3 and C2. Comparison: The morpholine group in the target compound may reduce toxicity and improve metabolic stability compared to halogenated derivatives .

Q & A

Q. Data Highlight :

Substituent at C(3)Bromination SiteYield (%)Application
BenzylC(2)-methyl75Alkylation
NoneC(6)62Core modification

What spectroscopic techniques are essential for confirming the structure and purity of synthesized derivatives?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., methylene resonances at δ 1.23–1.48 ppm in aliphatic chains).
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., molecular ion peaks at m/z 297 for 3-[(2,3-dihydro-1H-1,4-diazepin-6-yl)carbonyl] derivatives).
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretches at 1663 cm1^{-1}) and hydrogen bonding.

Quality Control : Purity is assessed via melting points and chromatographic methods, ensuring reproducibility in biological assays.

How are 4-hydroxyquinolin-2(1H)-one derivatives evaluated for antimicrobial activity, and what structural modifications enhance efficacy?

Q. Advanced Research Focus

  • Antimicrobial Assays : Derivatives are tested against pathogens (e.g., Tenacibaculum maritimum) via inhibition zone or minimum inhibitory concentration (MIC) measurements.
  • Structural Optimization :
    • Alkyl Chain Elongation : Longer aliphatic chains (e.g., 2-nonenyl) improve lipid membrane penetration.
    • Heterocyclic Fusion : Pyrimidine or diazepine moieties enhance binding to microbial targets.

Case Study : 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one showed 77% yield and notable activity due to its hydrogen-bonding capacity.

What strategies optimize catalytic systems for eco-friendly synthesis of quinolin-4(1H)-ones?

Q. Advanced Research Focus

  • Nanocatalysts : Fe3_3O4_4@SiO2_2-Diol-Phen-Pd(0) nanocomposites enable carbonylative cyclization with high recyclability (>5 cycles).
  • Solvent Systems : γ-Valerolactone/water mixtures reduce toxicity while maintaining reaction efficiency.
    Impact : These methods achieve >90% atom economy and minimize waste, aligning with green chemistry principles.

How do structural variations in quinolin-4(1H)-ones affect their anticancer potential?

Q. Advanced Research Focus

  • Substituent Effects : Halogenation (e.g., 8-bromo, 5-chloro) and sulfinyl groups enhance inhibition of c-Myc/Max/DNA complex formation, a target in lung and colorectal cancers.
  • Pharmacokinetic Optimization : Methylation at N(1) improves metabolic stability in liver microsomes.

Patent Insight : Over 100 derivatives are patented, with IC50_{50} values in nanomolar ranges for specific cancer cell lines.

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